molecular formula C17H26N2O3 B5126012 (3R,4R)-1-[(E)-3-(furan-2-yl)-2-methylprop-2-enyl]-4-morpholin-4-ylpiperidin-3-ol

(3R,4R)-1-[(E)-3-(furan-2-yl)-2-methylprop-2-enyl]-4-morpholin-4-ylpiperidin-3-ol

Cat. No.: B5126012
M. Wt: 306.4 g/mol
InChI Key: IZSJDXJETHFQRQ-OMCKNOPTSA-N
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Description

(3R,4R)-1-[(E)-3-(furan-2-yl)-2-methylprop-2-enyl]-4-morpholin-4-ylpiperidin-3-ol is a complex organic compound characterized by its unique structure, which includes a furan ring, a morpholine ring, and a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R,4R)-1-[(E)-3-(furan-2-yl)-2-methylprop-2-enyl]-4-morpholin-4-ylpiperidin-3-ol typically involves multiple steps, including the formation of the furan ring, the morpholine ring, and the piperidine ring. One common method involves the use of furan-2-carbaldehyde as a starting material, which undergoes a series of reactions including condensation, cyclization, and reduction to form the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to improve yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts may be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

(3R,4R)-1-[(E)-3-(furan-2-yl)-2-methylprop-2-enyl]-4-morpholin-4-ylpiperidin-3-ol can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .

Major Products

Major products formed from these reactions include various furan derivatives, alcohols, amines, and substituted morpholine and piperidine compounds .

Scientific Research Applications

(3R,4R)-1-[(E)-3-(furan-2-yl)-2-methylprop-2-enyl]-4-morpholin-4-ylpiperidin-3-ol has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (3R,4R)-1-[(E)-3-(furan-2-yl)-2-methylprop-2-enyl]-4-morpholin-4-ylpiperidin-3-ol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other furan derivatives, morpholine derivatives, and piperidine derivatives. Examples include:

Uniqueness

What sets (3R,4R)-1-[(E)-3-(furan-2-yl)-2-methylprop-2-enyl]-4-morpholin-4-ylpiperidin-3-ol apart is its unique combination of functional groups and rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

(3R,4R)-1-[(E)-3-(furan-2-yl)-2-methylprop-2-enyl]-4-morpholin-4-ylpiperidin-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N2O3/c1-14(11-15-3-2-8-22-15)12-18-5-4-16(17(20)13-18)19-6-9-21-10-7-19/h2-3,8,11,16-17,20H,4-7,9-10,12-13H2,1H3/b14-11+/t16-,17-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZSJDXJETHFQRQ-OMCKNOPTSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC1=CC=CO1)CN2CCC(C(C2)O)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C\C1=CC=CO1)/CN2CC[C@H]([C@@H](C2)O)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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